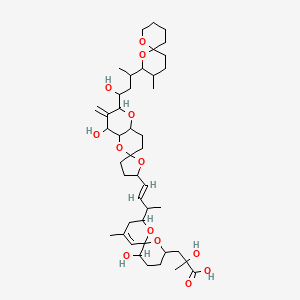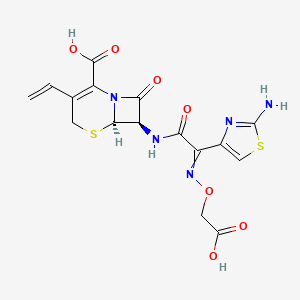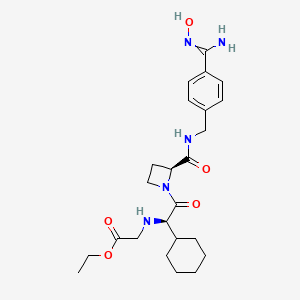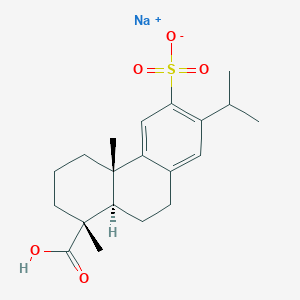
9,10-Deepithio-9,10-didehydroacanthifolicin
描述
冈田酸是一种由多种甲藻类,例如原甲藻和双鞭藻,产生的多醚脂肪酸毒素。已知它会在海洋海绵和贝类中积累,导致人类发生腹泻性贝类中毒。 该化合物的分子式为C₄₄H₆₈O₁₃,是特定蛋白质磷酸酶的强抑制剂,特别是丝氨酸/苏氨酸磷酸酶 .
准备方法
合成路线和反应条件: 由于其复杂的结构,冈田酸的合成很复杂。 一个值得注意的合成路线包括使用苄基醚作为保护基,然后进行一系列环化和氧化反应 .
工业生产方法: 冈田酸的工业生产并不常见,因为其在海洋生物中含量丰富。从海洋海绵和甲藻中提取仍然是获取这种化合物的主要方法。 提取过程包括溶剂萃取,然后进行色谱纯化,以分离纯形式的冈田酸 .
化学反应分析
反应类型: 冈田酸会经历各种化学反应,包括:
氧化: 冈田酸可以被氧化形成不同的衍生物,这些衍生物经常被用于研究其生物学效应。
还原: 还原反应可以改变多醚结构,从而改变其生物活性。
常用试剂和条件:
氧化剂: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原剂: 硼氢化钠和氢化铝锂经常被使用。
取代试剂: 各种卤代烷烃和酰氯被用于取代反应.
科学研究应用
冈田酸具有广泛的科学研究应用:
化学: 它被用作研究蛋白质磷酸酶抑制和对细胞过程的由此产生的影响的工具。
生物学: 冈田酸被用来研究细胞信号通路,特别是那些涉及蛋白质磷酸化的通路。
作用机制
冈田酸主要通过抑制丝氨酸/苏氨酸蛋白磷酸酶,特别是PP1和PP2A,发挥其作用。这种抑制会导致蛋白质磷酸化水平升高,从而破坏各种细胞过程。该化合物的疏水主链使其能够轻松进入细胞,在那里它与磷酸酶的催化亚基结合,阻止其活性。 这种抑制与tau蛋白的过度磷酸化有关,这是阿尔茨海默病病理的标志 .
类似化合物:
双鞭藻毒素: 这些与冈田酸结构相关,也由甲藻类产生。它们具有相似的毒理学特性和作用机制。
微囊藻毒素: 这些是由蓝藻产生的环状肽,与冈田酸类似,抑制蛋白质磷酸酶。
诺杜拉林: 另一组来自蓝藻的环状肽,诺杜拉林也抑制蛋白质磷酸酶.
冈田酸的独特性: 冈田酸因其多醚结构及其对丝氨酸/苏氨酸磷酸酶的强抑制而具有独特性。其诱导特定细胞反应的能力,例如tau蛋白过度磷酸化,使其成为神经退行性疾病研究中的一种宝贵工具。 此外,其在腹泻性贝类中毒中的作用突出了其在食品安全和公共卫生中的重要性 .
相似化合物的比较
Dinophysistoxins: These are structurally related to okadaic acid and also produced by dinoflagellates. They share similar toxicological properties and mechanisms of action.
Microcystins: These are cyclic peptides produced by cyanobacteria and inhibit protein phosphatases, similar to okadaic acid.
Nodularins: Another group of cyclic peptides from cyanobacteria, nodularins also inhibit protein phosphatases.
Uniqueness of Okadaic Acid: Okadaic acid is unique due to its polyether structure and its potent inhibition of serine/threonine phosphatases. Its ability to induce specific cellular responses, such as tau hyperphosphorylation, makes it a valuable tool in neurodegenerative disease research. Additionally, its role in diarrhetic shellfish poisoning highlights its significance in food safety and public health .
属性
IUPAC Name |
2-hydroxy-3-[11-hydroxy-2-[(E)-4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H68O13/c1-25-21-34(55-44(23-25)35(46)12-11-31(54-44)24-41(6,50)40(48)49)26(2)9-10-30-14-18-43(53-30)19-15-33-39(57-43)36(47)29(5)38(52-33)32(45)22-28(4)37-27(3)13-17-42(56-37)16-7-8-20-51-42/h9-10,23,26-28,30-39,45-47,50H,5,7-8,11-22,24H2,1-4,6H3,(H,48,49)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDVLZJODHBUFM-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)O)O)O)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)/C=C/C(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)O)O)O)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H68O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
805.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Okadaic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030441 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Readily soluble in many organic solvents, degrading in acid or base | |
| Details | AIMS; Okadaic acid. Australian Inst Mar Sci, Australian Research Network for Algal Toxins (ARNAT). Available from, as of Jan 21, 2019: https://pandora.nla.gov.au/pan/61465/20060810-0000/www.aims.gov.au/arnat/arnat-00001.html | |
| Record name | Okadaic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7243 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Microcystins, potent heptapeptide hepatotoxins produced by certain bloom-forming cyanobacteria, are strong protein phosphatase inhibitors. They covalently bind the serine/threonine protein phosphatases 1 and 2A (PP1 and PP2A), thereby influencing regulation of cellular protein phosphorylation. The paralytic shellfish poison, okadaic acid, is also a potent inhibitor of these PPs. Inhibition of PP1 and PP2A has a dualistic effect on cells exposed to okadaic acid or microcystin-LR, with both apoptosis and increased cellular proliferation being reported. | |
| Details | Gehringer M et al; FEBS Lett 557 (1-3): 1-8 2004 | |
| Record name | Okadaic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7243 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from dichloromethane/hexane; crystals from benzene-CHCl3, White crystals or powder | |
CAS No. |
78111-17-8 | |
| Record name | Okadaic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7243 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Okadaic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030441 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
171-175 °C; 164-166 °C, 164 - 166 °C | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1263 | |
| Record name | Okadaic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7243 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1263 | |
| Record name | Okadaic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030441 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(2E,4S,4aS,5aS,6S,12aS)-2-[amino(hydroxy)methylidene]-7-chloro-4-(dimethylamino)-6,10,11,12a-tetrahydroxy-4a,5,5a,6-tetrahydro-4H-tetracene-1,3,12-trione](/img/structure/B7825005.png)







![(1S,2R,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7825054.png)
![(1R,2R,3S,4S)-3-azaniumylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B7825058.png)
